molecular formula C12H10N2O5 B1669063 Cinoxacin CAS No. 28657-80-9

Cinoxacin

Cat. No.: B1669063
CAS No.: 28657-80-9
M. Wt: 262.22 g/mol
InChI Key: VDUWPHTZYNWKRN-UHFFFAOYSA-N
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Description

Cinoxacin is a member of the class of cinnolines that is 6,7-methylenedioxycinnolin-4(1H)-one bearing an ethyl group at position 1 and a carboxylic acid group at position 3. An analogue of oxolinic acid, it has similar antibacterial actions. It was formerly used for the treatment of urinary tract infections. It has a role as an antibacterial drug and an antiinfective agent. It is a member of cinnolines, an oxo carboxylic acid and an oxacycle.
Synthetic antimicrobial related to oxolinic acid and nalidixic acid and used in urinary tract infections.
Synthetic antimicrobial related to OXOLINIC ACID and NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.

Mechanism of Action

Target of Action

Cinoxacin primarily targets the DNA gyrase subunit A . This enzyme is essential for the separation of replicated DNA, thereby playing a crucial role in bacterial cell division .

Mode of Action

this compound binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA and, consequently, with protein synthesis . It also inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation . By inhibiting this enzyme, DNA replication and cell division are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By binding to DNA and inhibiting DNA gyrase, this compound disrupts the normal replication process, leading to the cessation of cell division .

Pharmacokinetics

this compound is rapidly absorbed after oral administration . It has a protein binding of 60 to 80% . This compound is metabolized in the liver, with approximately 30-40% metabolized to inactive metabolites . The serum half-life of this compound in patients with normal renal function is approximately 2.7 hours but increases to approximately 8.5 hours in patients with creatinine clearance less than 30 ml/min .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA synthesis, making it bactericidal . It is active against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family . This leads to the effective treatment of initial and recurrent urinary tract infections caused by these susceptible microorganisms .

Action Environment

this compound is active over the entire urinary pH range , indicating that its action, efficacy, and stability are influenced by the pH of the environment. The drug’s activity against gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family, suggests that it is particularly effective in environments where these bacteria are prevalent .

Biochemical Analysis

Biochemical Properties

Cinoxacin interacts with bacterial DNA, binding strongly but reversibly, thereby interfering with the synthesis of RNA and consequently, with protein synthesis . It also appears to inhibit DNA gyrase, an enzyme necessary for proper replicated DNA separation . By inhibiting this enzyme, this compound disrupts DNA replication and cell division .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those of gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis, making it bactericidal, and is active over the entire urinary pH range . This inhibition of DNA synthesis disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves binding to DNA and inhibiting DNA gyrase . This enzyme is crucial for separating replicated DNA, and its inhibition by this compound prevents DNA replication and cell division .

Temporal Effects in Laboratory Settings

Its total absorption is not affected by concurrent food intake, although the rate of absorption may be delayed .

Dosage Effects in Animal Models

The oral, subcutaneous, and intravenous LD50 in rats are 3610 mg/kg, 1380 mg/kg, and 860 mg/kg, respectively. In mice, these values are 2330 mg/kg, 900 mg/kg, and 850 mg/kg, respectively . This indicates that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is metabolized in the liver, with approximately 30-40% metabolized to inactive metabolites . It is primarily excreted in the urine, with 60% of a dose appearing in the urine in unchanged form .

Transport and Distribution

This compound is rapidly absorbed after oral administration and is about 63% bound to protein in human serum . Its volume of distribution in healthy subjects or in patients with renal dysfunction is about 0.25 L/kg . It concentrates in renal and prostatic tissues .

Properties

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022822
Record name Cinoxacin
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Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L
Record name SID56422419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Cinoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014965
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Mechanism of Action

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited.
Record name Cinoxacin
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CAS No.

28657-80-9
Record name Cinoxacin
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Record name Cinoxacin [USAN:USP:INN:BAN:JAN]
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Record name Cinoxacin
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Record name Cinoxacin
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Record name Cinoxacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-262, 261 °C
Record name Cinoxacin
Source DrugBank
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Record name Cinoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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